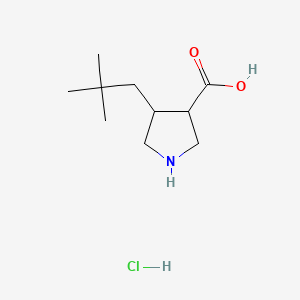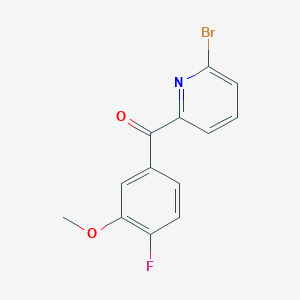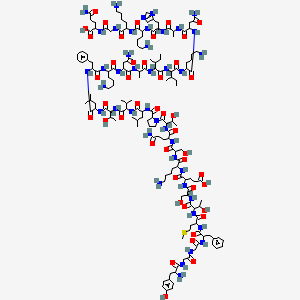
4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate: is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of pyrylium salts, which are characterized by a positively charged pyrylium ring. The presence of methoxy and phenyl groups in its structure contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate typically involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the pyrylium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions: 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyran structure.
Substitution: Electrophilic substitution reactions can occur at the phenyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is used in imaging techniques to study cellular processes and molecular interactions.
Medicine: The compound’s potential as an anticancer agent is being explored. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for use in various applications, including textiles and coatings.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, further contributing to its cytotoxic effects. The molecular targets include DNA, enzymes involved in replication, and cellular antioxidants.
相似化合物的比较
- 4-Methoxyphenylacetone
- 4-Methoxyphenylglyoxal
- 4-Methoxyphenyl-2-butanone
Comparison: Compared to these similar compounds, 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate exhibits unique properties due to the presence of the pyrylium ring. This structural feature enhances its reactivity and stability, making it more suitable for applications in organic synthesis and biological research. The compound’s ability to form stable salts with perchlorate also contributes to its distinct chemical behavior.
属性
分子式 |
C24H19ClO6 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2,6-diphenylpyrylium;perchlorate |
InChI |
InChI=1S/C24H19O2.ClHO4/c1-25-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)26-24(17-21)20-10-6-3-7-11-20;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
VFTZYHHPMYCBEY-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
![rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B12306865.png)
![6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)

![3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]](/img/structure/B12306890.png)


![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)
![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)
![rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid, trans](/img/structure/B12306926.png)

![Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)
